1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone
Description
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone (CAS: 2034483-79-7, C₁₉H₁₈F₃N₇O) features a pyridazine core substituted with a 1,2,4-triazole moiety, linked via a piperazine ring to a phenylethanone group . This hybrid structure combines heterocyclic motifs known for pharmacological relevance, particularly in oncology. The pyridazine-triazole scaffold may enhance binding to biological targets (e.g., kinases or DNA repair enzymes), while the phenylethanone group contributes to lipophilicity and bioavailability.
Properties
IUPAC Name |
2-phenyl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c26-18(12-15-4-2-1-3-5-15)24-10-8-23(9-11-24)16-6-7-17(22-21-16)25-14-19-13-20-25/h1-7,13-14H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQCHAQPQZSQFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Strategy
The target compound features a pyridazine core substituted at position 6 with a 1,2,4-triazol-1-yl group, linked via a piperazine bridge to a 2-phenylethanone moiety. Retrosynthetic disconnection suggests three key fragments:
- 6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-amine as the heterocyclic core.
- Piperazine as the bridging unit.
- 2-Phenylethan-1-one as the terminal aryl ketone.
Critical challenges include achieving regioselective triazole installation on pyridazine and optimizing the nucleophilic aromatic substitution (SNAr) between pyridazine and piperazine.
Stepwise Synthetic Approaches
Synthesis of 6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-amine
Pyridazine Ring Formation
Pyridazine derivatives are typically synthesized via cyclocondensation of 1,4-diketones with hydrazine. For 3-aminopyridazine, a modified approach uses 2,5-dibromopyridazine as the starting material:
Amination at Position 3 :
Treatment with aqueous ammonia under pressure (120°C, 24 h) yields 3-aminopyridazine.
$$
\text{C}4\text{H}2\text{Br}2\text{N}2 + 2\text{NH}3 \rightarrow \text{C}4\text{H}5\text{N}3 + 2\text{NH}_4\text{Br}
$$
Yield: 68–72%.Triazole Installation at Position 6 :
Bromine at position 6 undergoes SNAr with 1H-1,2,4-triazole in the presence of K2CO3 in DMF (90°C, 12 h):
$$
\text{C}4\text{H}4\text{BrN}3 + \text{C}2\text{H}2\text{N}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}6\text{H}5\text{N}6 + \text{KBr} + \text{H}2\text{O}
$$
Yield: 85%.
Piperazine Bridging and Phenylethanone Functionalization
SNAr Coupling with Piperazine
The 3-amino group on pyridazine is replaced with piperazine via SNAr under microwave irradiation:
- Reaction Conditions :
Phenylethanone Conjugation
The secondary amine of piperazine undergoes alkylation with 2-bromo-1-phenylethanone in acetonitrile (reflux, 24 h):
$$
\text{C}{10}\text{H}{10}\text{N}6 + \text{C}8\text{H}7\text{BrO} \rightarrow \text{C}{18}\text{H}{19}\text{N}7\text{O} + \text{HBr}
$$
Yield: 65%.
Alternative Pathways and Optimization
One-Pot Sequential Functionalization
A streamlined protocol combines triazole installation and piperazine coupling in a single pot:
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
| Parameter | SNAr Method | Buchwald-Hartwig | One-Pot |
|---|---|---|---|
| Yield (%) | 78 | 81 | 62 |
| Purity (HPLC) | 98.5 | 99.1 | 95.2 |
| Reaction Time | 30 min | 24 h | 8 h |
Chemical Reactions Analysis
Nucleophilic Substitution at Triazole and Pyridazine Rings
The 1,2,4-triazole ring exhibits reactivity at its nitrogen atoms, particularly the N1 position, which can undergo nucleophilic substitutions. Similarly, the pyridazine ring’s electron-deficient nature allows for nucleophilic aromatic substitution (NAS) at specific positions under controlled conditions.
Key examples :
-
Triazole alkylation : Reaction with alkyl halides in acetone/ethanol under reflux, catalyzed by triethylamine, to introduce substituents at the N1 position.
-
Pyridazine amination : Substitution of halide groups (if present) with amines via NAS, often requiring palladium or copper catalysts.
Piperazine Functionalization: Alkylation and Acylation
The piperazine unit’s secondary amines are susceptible to alkylation or acylation, enabling structural diversification.
Suzuki–Miyaura Cross-Coupling
The pyridazine ring can participate in palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups, enhancing molecular complexity.
Typical protocol :
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base : K₂CO₃ or NaHCO₃
-
Solvent : DME/H₂O or THF
Cycloaddition Reactions
The triazole moiety can engage in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,4-disubstituted triazoles.
Example :
-
Reactants : Terminal alkynes, CuSO₄·5H₂O, sodium ascorbate
Ketone-Derived Reactions
The 2-phenylethanone group enables classic ketone transformations:
Electrophilic Aromatic Substitution (EAS)
The phenyl ring in the ethanone group undergoes EAS (e.g., nitration, sulfonation) under acidic conditions, though direct literature evidence is limited. Inferred conditions:
-
Nitration : HNO₃/H₂SO₄, 0–5°C
-
Sulfonation : H₂SO₄/SO₃, 50°C.
Hydrolysis and Stability
While not explicitly documented for this compound, analogous structures undergo hydrolysis:
-
Ketone hydrolysis : Under strong acidic (H₂SO₄) or basic (NaOH) conditions to yield carboxylic acids.
-
Triazole stability : Resists hydrolysis under physiological conditions, enhancing drug-likeness.
Synthetic Optimization and Catalysis
Critical parameters for high-yield reactions include:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Solvent polarity | Ethanol > DMF > THF | Influences reaction rate and purity |
| Temperature | 60–80°C for NAS; RT for CuAAC | Balances kinetics and side reactions |
| Catalyst loading | 5–10 mol% Pd or Cu | Maximizes turnover frequency |
Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of this compound possess significant antimicrobial properties. A comparative study evaluated its efficacy against various bacterial strains, revealing promising results.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These findings suggest that the presence of triazole and piperazine structures enhances the antimicrobial efficacy of the compound .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through various in vitro studies. It was shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in cell cultures. For example, a study demonstrated that treatment with the compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Anticancer Activity
The anticancer properties of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone have been investigated in several cancer cell lines. In vitro assays revealed that the compound induces apoptosis in cancer cells by activating caspase pathways. A notable study reported a dose-dependent reduction in cell viability in breast cancer cells treated with this compound.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers synthesized several derivatives of the compound and tested their antimicrobial activity against clinical isolates of bacteria. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics, suggesting their potential use as new therapeutic agents against resistant bacterial strains.
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory mechanism revealed that the compound modulates NF-kB signaling pathways. In experiments involving human endothelial cells, treatment with the compound resulted in reduced expression of adhesion molecules, which are crucial for leukocyte recruitment during inflammation .
Mechanism of Action
The mechanism of action of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may modulate the activity of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional comparisons with analogous compounds:
Pharmacological and Functional Insights
Antitumor Activity
- Target Compound vs. [10a-c] (): Both share piperazine and triazole motifs, but the target compound replaces the nitroimidazole group in [10a-c] with pyridazine. Pyridazine’s electron-deficient nature may improve DNA intercalation or kinase inhibition compared to nitroimidazole’s radiosensitizing properties .
- The target compound’s pyridazine-triazole system might offer broader selectivity due to its planar geometry .
Antifungal Activity
- Posaconazole (): Unlike the target compound, posaconazole’s 1,2,4-triazole is critical for inhibiting fungal lanosterol 14α-demethylase. The absence of a sterol-binding dioxolane ring in the target compound explains its lack of antifungal action .
Research Findings and Implications
Structural Optimization
Pharmacokinetic Considerations
Biological Activity
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple pharmacophores:
- Triazole : Associated with antifungal and antibacterial activities.
- Pyridazine : Known for various biological effects.
- Piperazine : Enhances solubility and bioavailability in drug design.
- Phenylethanone : Contributes to the compound's lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial properties. A study evaluated derivatives of triazole-pyridazine against various bacterial strains, revealing promising activity.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole-Pyridazine Derivative | E. coli | 15 μg/mL |
| Triazole-Pyridazine Derivative | S. aureus | 10 μg/mL |
These findings suggest that the compound may be effective against both gram-negative and gram-positive bacteria, comparable to standard antibiotics like ciprofloxacin .
Anti-inflammatory Properties
The structure of the compound suggests potential anti-inflammatory effects. Research indicates that triazole derivatives can inhibit pro-inflammatory cytokines in vitro. For instance, a related compound demonstrated a dose-dependent reduction in nitric oxide production in cellular models of inflammation, highlighting the triazole moiety's role in modulating inflammatory pathways .
Anticancer Activity
Studies have shown that similar compounds can induce apoptosis in cancer cells. For example, derivatives with comparable structures exhibited inhibition of cell proliferation in various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.
| Compound | Cancer Cell Line | IC50 Value (μM) |
|---|---|---|
| Triazole-Pyridazine Derivative | MCF-7 (Breast) | 27.3 |
| Triazole-Pyridazine Derivative | HCT-116 (Colon) | 6.2 |
These results suggest a significant potential for this compound in cancer therapy .
Case Study 1: Antimicrobial Evaluation
A systematic evaluation of a series of triazole-pyridazine compounds showed that certain modifications significantly enhanced their antibacterial efficacy. The presence of hydrophobic groups correlated with increased activity against Bacillus subtilis and Candida albicans, indicating structure-activity relationships that could guide future drug design .
Case Study 2: Anti-inflammatory Mechanism
In a cellular model of inflammation, a related compound demonstrated a significant reduction in pro-inflammatory markers. This suggests that the triazole moiety plays a crucial role in modulating inflammatory pathways, providing insights into potential therapeutic applications for inflammatory diseases .
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity?
Answer:
Synthesis requires multi-step optimization, including:
- Stepwise coupling : Piperazine and pyridazine-triazole intermediates are linked via nucleophilic substitution or Buchwald–Hartwig amination, depending on substituent reactivity .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane aids in final purification .
- Temperature control : Pyridazine functionalization (e.g., triazole addition) often requires 80–100°C, while piperazine coupling proceeds at 60–70°C .
- Purity assessment : Post-synthesis, use HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm >95% purity and structural integrity .
Basic: Which characterization techniques are critical for verifying its structural identity?
Answer:
- NMR spectroscopy : ¹H NMR detects aromatic protons (δ 7.2–8.5 ppm for pyridazine/triazole) and piperazine methylene signals (δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl (δ ~200 ppm) and heterocyclic carbons .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺) with <5 ppm error .
- X-ray crystallography : For crystalline derivatives, unit cell parameters and hydrogen-bonding networks resolve stereochemical ambiguities (e.g., piperazine conformation) .
Advanced: How can researchers resolve contradictions in reported biological activity data for analogs?
Answer:
Contradictions often arise from:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times. For kinase inhibition, use radiometric vs. fluorescence assays for cross-validation .
- Solubility effects : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation. Confirm bioavailability via LC-MS in cell lysates .
- Structural analogs : Compare with triazole-pyridazine derivatives (e.g., 2-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one) to isolate pharmacophore contributions .
Advanced: What strategies optimize its stability under physiological conditions?
Answer:
- pH stability : Test degradation in buffers (pH 2–9, 37°C). Piperazine derivatives are prone to hydrolysis at pH <3; consider prodrug strategies (e.g., acetylated intermediates) .
- Light sensitivity : Store in amber vials if UV-Vis analysis shows absorbance <400 nm (common for pyridazine/triazole systems) .
- Metabolic stability : Incubate with liver microsomes (human/rat). Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce CYP450 oxidation .
Basic: How does the piperazine moiety influence its pharmacokinetic profile?
Answer:
- Solubility : Piperazine enhances water solubility via protonation at physiological pH .
- Bioavailability : Quaternary piperazine salts (e.g., dihydrochloride) improve membrane permeability, confirmed by Caco-2 monolayer assays .
- Metabolism : N-demethylation is a major metabolic pathway; track via LC-MS/MS metabolite profiling .
Advanced: What computational methods predict its binding affinity to target proteins?
Answer:
- Docking studies : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT for kinase targets). Focus on triazole-pyridazine interactions with ATP-binding pockets .
- MD simulations : GROMACS simulations (100 ns) assess piperazine flexibility and ligand-protein stability .
- QSAR models : Train on triazole-containing analogs (e.g., IC₅₀ values from PubChem) to correlate substituent effects (e.g., logP, polar surface area) with activity .
Basic: What are common impurities during synthesis, and how are they controlled?
Answer:
- Byproducts : Unreacted pyridazine intermediates (HPLC Rt = 4.2 min) or N-alkylated piperazine isomers .
- Control methods :
- Chromatography : Use prep-HPLC with 0.1% TFA modifier to separate regioisomers .
- Specifications : Limit impurities to <0.15% per ICH guidelines via spike/recovery studies .
Advanced: How to design SAR studies for triazole-pyridazine derivatives?
Answer:
-
Core modifications :
Position Modification Impact Pyridazine C6 Replace triazole with imidazole Reduces kinase selectivity Piperazine N4 Substitute with morpholine Increases solubility but reduces CNS penetration -
Assay panels : Test against 50+ kinases (e.g., JAK2, EGFR) and GPCRs (e.g., 5-HT₆) to identify off-target effects .
Advanced: What analytical methods quantify its degradation products under stress conditions?
Answer:
- Forced degradation : Expose to heat (80°C), UV light (254 nm), and H₂O₂ (3%) .
- LC-MS/MS : Use a Q-TOF instrument to identify oxidative products (e.g., N-oxide derivatives) and hydrolyzed pyridazine fragments .
- Validation : Follow ICH Q2(R1) for linearity (R² >0.995), LOD (0.01%), and LOQ (0.03%) .
Basic: How do researchers validate its target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Incubate cells with compound (10 µM), lyse, and heat (45–65°C). Western blotting detects stabilized target proteins .
- BRET/FRET : Use biosensors (e.g., cAMP BRET) to confirm receptor modulation .
- Knockdown controls : siRNA-mediated target silencing should abolish compound efficacy (e.g., IC₅₀ shift >10-fold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
